molecular formula C7H11F2NO B1532193 1-(2,2-Difluoroethyl)piperidin-4-one CAS No. 1178833-49-2

1-(2,2-Difluoroethyl)piperidin-4-one

Cat. No. B1532193
CAS RN: 1178833-49-2
M. Wt: 163.16 g/mol
InChI Key: DYLIPBUMUVWHAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-(2,2-Difluoroethyl)piperidin-4-one” is a chemical compound with the CAS Number: 1178833-49-2. It has a molecular weight of 163.17 and its IUPAC name is 1-(2,2-difluoroethyl)-4-piperidinone . The compound is in liquid form .


Molecular Structure Analysis

The InChI code for “1-(2,2-Difluoroethyl)piperidin-4-one” is 1S/C7H11F2NO/c8-7(9)5-10-3-1-6(11)2-4-10/h7H,1-5H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

“1-(2,2-Difluoroethyl)piperidin-4-one” is a liquid . It has a molecular weight of 163.17 .

Scientific Research Applications

Pharmacological Research

1-(2,2-Difluoroethyl)piperidin-4-one: is a valuable compound in pharmacological research due to its piperidine core, a common motif in medicinal chemistry . Piperidine derivatives are found in numerous pharmaceuticals and exhibit a wide range of biological activities. This compound, with its difluoroethyl substitution, could be pivotal in the synthesis of novel drugs with enhanced efficacy and stability.

Chemical Synthesis

This compound serves as an intermediate in chemical synthesis, particularly in the construction of complex organic molecules. Its difluoroethyl group can act as a leaving group or be transformed into other functional groups, aiding in the synthesis of a variety of chemical structures .

Chromatography

1-(2,2-Difluoroethyl)piperidin-4-one: may be used as a standard or reference compound in chromatographic analysis due to its distinct chemical properties. It can help in the calibration of equipment and serve as a comparison point for the identification of similar compounds .

Analytical Research

In analytical research, this compound’s unique structure allows it to be a subject of study for testing analytical methods, such as spectroscopy or mass spectrometry. Researchers can use it to develop new analytical techniques or improve existing ones for better detection and quantification of chemical substances .

properties

IUPAC Name

1-(2,2-difluoroethyl)piperidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11F2NO/c8-7(9)5-10-3-1-6(11)2-4-10/h7H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYLIPBUMUVWHAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1=O)CC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,2-Difluoroethyl)piperidin-4-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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